![molecular formula C22H21N5O2S B2661962 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 439121-28-5](/img/structure/B2661962.png)
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: : The process begins with the preparation of key intermediates, such as 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole and 2-phenyl-3(2H)-pyridazinone.
Formation of Triazolyl Intermediate: : The 5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazole is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reaction: : The triazolyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone under basic conditions to form the desired compound. This step often involves the use of strong bases and appropriate solvents to facilitate the reaction.
Purification: : The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the laboratory procedures with modifications to ensure high yield and purity. Key aspects of industrial production include:
Optimized Reaction Conditions: : Fine-tuning the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield.
Continuous Flow Synthesis: : Utilizing continuous flow synthesis techniques to improve efficiency and scalability.
Automated Purification: : Implementing automated purification systems to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives, often using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the triazole or pyridazinone moieties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents like dichloromethane, tetrahydrofuran, and ethanol.
Major Products Formed
Major products formed from these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted triazoles.
科学研究应用
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: : It is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: : This compound is studied for its interactions with various biomolecules, including enzymes and receptors, to understand its mechanism of action.
Medicine: : Research has explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.
Industry: : The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Molecular Targets and Pathways
The mechanism of action of 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's structure allows it to interact with key biological pathways, including:
Enzyme Inhibition: : Inhibition of specific enzymes involved in disease processes, leading to therapeutic effects.
Receptor Modulation: : Binding to and modulating the activity of receptors that play a role in cellular signaling.
相似化合物的比较
Comparison with Other Similar Compounds
When compared with other pyridazinone derivatives, 6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone stands out due to its unique combination of structural features and biological activities. Similar compounds include:
6-{[5-(methylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone: : Differing by the substitution of a benzyl group with a methyl group.
6-{[5-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone: : Variation in the alkyl chain length on the triazole ring.
6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-(4-methylphenyl)-3(2H)-pyridazinone: : A methyl group added to the phenyl ring.
There you go! Hope that gives you a thorough understanding of this compound. What’s piquing your curiosity about it?
属性
IUPAC Name |
6-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-2-26-19(23-24-22(26)30-16-17-9-5-3-6-10-17)15-29-20-13-14-21(28)27(25-20)18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRVSMJYGPCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)
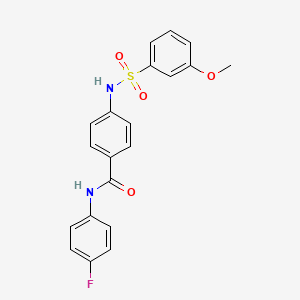
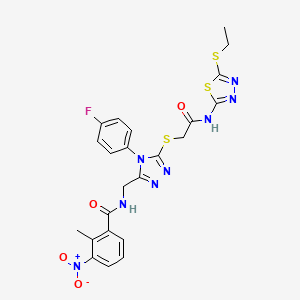


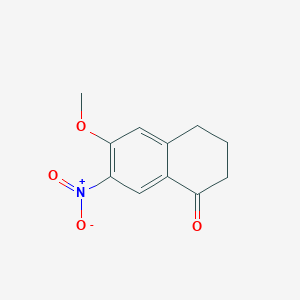
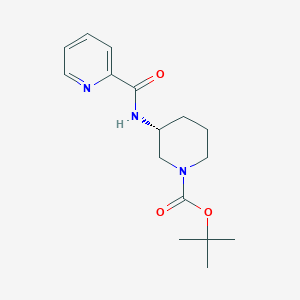
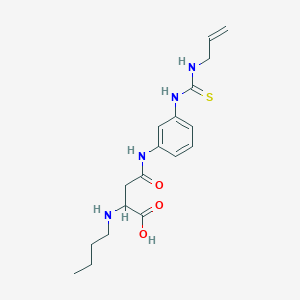
![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)
![6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2661902.png)
